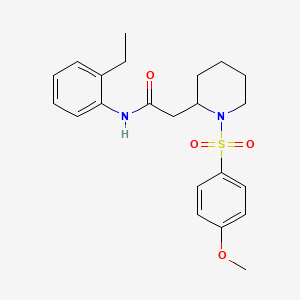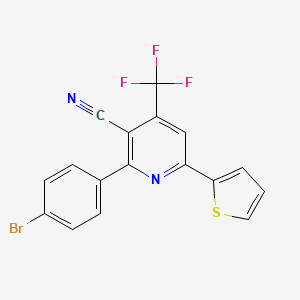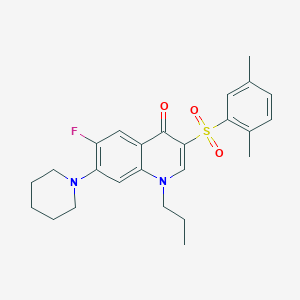
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, a compound related to the one , exhibits broad antibacterial properties and is active in experimental infections, suggesting potential for treating systemic infections (Goueffon et al., 1981).
Cardiovascular Applications
A compound structurally similar to the one being inquired about, YM758, has been identified as an inhibitor of the 'funny' If current channel in the heart and is under development for treating stable angina and atrial fibrillation. Its metabolites and their transport mechanisms have been extensively studied, indicating its potential in cardiovascular therapies (Umehara et al., 2009).
Photochemical Research
Ciprofloxacin, which shares structural similarities with the compound , has been studied for its photochemical behavior in aqueous solutions. Its reactions under different conditions, such as irradiation and interaction with sodium sulfite or phosphate, offer insights into its stability and potential modifications in various environments (Mella et al., 2001).
Neuroprotection Research
3,4-dihydro 5-[4-1(1-piperidinyl) butoxy]-1(2H)-isoquinolinone, another structurally similar compound, has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia. This suggests potential applications in the treatment of brain damage caused by ischemic conditions (Takahashi et al., 1997).
Enzyme Inhibition Studies
Research on various 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines has contributed to our understanding of enzyme inhibition, particularly in the context of phenylethanolamine N-methyltransferase (PNMT). Such studies have implications for neurological conditions and pharmacological interventions (Grunewald et al., 2006).
Serotonin Receptor Research
The study of N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives, similar in structure to the queried compound, has provided insights into the selectivity for 5-HT2A serotonin receptors. These findings are significant for developing treatments for various psychiatric and neurological disorders (Wang et al., 2001).
Anticancer Research
Synthesis and testing of tetracyclic quinolone antibacterials, which share structural features with the compound , have led to discoveries of potent activity against both Gram-positive and Gram-negative bacteria, offering avenues for new anticancer treatments (Taguchi et al., 1992).
Oxidative Stress in Cancer Treatment
A study on piperidine ring-fused aromatic sulfonamides, which are structurally related, has found these compounds to induce oxidative stress and glutathione depletion in various cancer cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).
Chemical Synthesis Research
Research on the preparation of 2-fluoroquinoline and 2,6-difluoropyridine via halogen exchange has contributed to the development of synthetic methodologies, potentially applicable in pharmaceutical and materials science fields (Hamer et al., 2010).
Antimycobacterial Activities
Studies on novel 1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids have demonstrated significant antimycobacterial activity, suggesting potential applications in treating tuberculosis and related bacterial infections (Senthilkumar et al., 2009).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)23-13-17(2)8-9-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPEPLLSUFMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

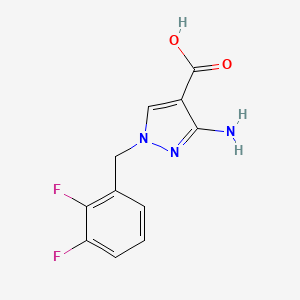
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)
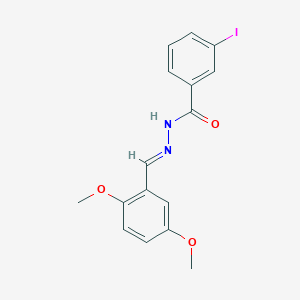
![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)
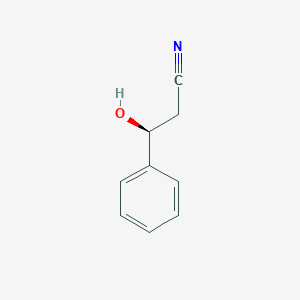

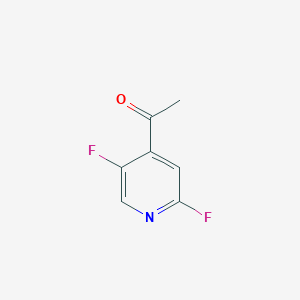
![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)
